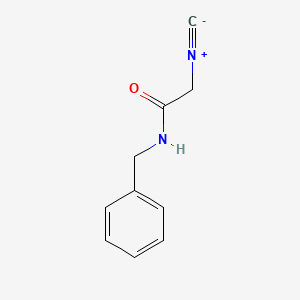

N-Benzyl-2-isocyanoacetamide

CAS No.: 63348-60-7

Cat. No.: VC19407399

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63348-60-7 |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | N-benzyl-2-isocyanoacetamide |

| Standard InChI | InChI=1S/C10H10N2O/c1-11-8-10(13)12-7-9-5-3-2-4-6-9/h2-6H,7-8H2,(H,12,13) |

| Standard InChI Key | ARYXWTKSYLWXNL-UHFFFAOYSA-N |

| Canonical SMILES | [C-]#[N+]CC(=O)NCC1=CC=CC=C1 |

Introduction

Structural and Chemical Properties

N-Benzyl-2-isocyanoacetamide features a benzyl group attached to the nitrogen of an acetamide moiety, with an isocyanide (-NC) group at the α-position. This arrangement confers significant electrophilic character to the isocyanide carbon, enabling nucleophilic additions and cycloadditions. The compound’s planar amide group and aromatic benzyl substituent contribute to its stability under ambient conditions, though it remains highly reactive in the presence of amines, carbonyl compounds, and thiols.

The molecular structure facilitates diverse reactivity patterns. For example, the isocyanide group participates in [4+1] cycloadditions with imines to form imidazolines, while its electron-deficient carbon engages in Ugi-type multicomponent reactions to yield peptoid scaffolds . The benzyl group enhances solubility in organic solvents, making the compound suitable for solution-phase synthesis.

Synthesis Methods

Conventional Synthesis Routes

The most common synthesis involves the reaction of benzylamine with isocyanoacetic acid derivatives. A representative procedure includes:

-

Methyl Isocyanoacetate Activation: Methyl isocyanoacetate is treated with benzylamine in dichloromethane at 0°C.

-

Amide Formation: The mixture is stirred overnight, leading to the precipitation of N-benzyl-2-isocyanoacetamide.

-

Purification: Crude product is purified via filtration or preparative chromatography, yielding >75% purity.

Alternative Approaches

Recent advancements employ one-pot multicomponent reactions. For instance, a Ugi reaction combining benzylamine, isocyanoacetic acid, aldehydes, and carboxylic acids generates functionalized peptoids in a single step . This method improves atom economy and reduces waste compared to stepwise synthesis.

Table 1: Comparative Synthesis Methods

| Method | Reactants | Yield (%) | Purity (%) |

|---|---|---|---|

| Stepwise Amidation | Benzylamine + Methyl isocyanoacetate | 78 | 75 |

| Ugi Multicomponent | Benzylamine, Aldehyde, Carboxylic Acid | 65 | 90 |

Applications in Organic Synthesis

Multicomponent Reactions (MCRs)

N-Benzyl-2-isocyanoacetamide is pivotal in MCRs due to its dual reactivity. In the Ugi reaction, it reacts with aldehydes, amines, and carboxylic acids to form tetrazole-peptoid hybrids, which are valuable in drug discovery . For example:

This reaction proceeds via an α-addition mechanism, where the isocyanide carbon attacks the imine intermediate, followed by cyclization .

Heterocycle Construction

The compound serves as a precursor for thiazolidinones and imidazoles. Reaction with ethyl isothiocyanate yields non-isolable sulfide intermediates, which cyclize with α-halo esters to form 4-oxothiazolidin-2-ylidene derivatives . These heterocycles exhibit antibacterial activity against Staphylococcus aureus (MIC = 8–16 µg/mL) .

Biological Activities

Antibacterial Agents

Derivatives like 4-oxothiazolidin-2-ylidene acetamides show broad-spectrum activity. For instance, compound 5a (R = p-OCH₃) inhibits Escherichia coli with an MIC of 16 µg/mL, while 5c (R = p-Cl) is effective against Pseudomonas aeruginosa (MIC = 32 µg/mL) .

Cholinesterase Inhibition

Peptoids synthesized from N-benzyl-2-isocyanoacetamide via Ugi reactions exhibit selective butyrylcholinesterase (BChE) inhibition. Compounds 5a and 5d display IC₅₀ values of 28 µM and 40 µM, respectively, outperforming rivastigmine (IC₅₀ = 50 µM) . Molecular docking reveals hydrogen bonding with BChE’s Ser198 and His438 residues, explaining their selectivity .

Table 2: Biological Activities of Key Derivatives

| Compound | Target | Activity (IC₅₀/MIC) | Selectivity |

|---|---|---|---|

| 5a | E. coli | 16 µg/mL | Broad |

| 5d | Butyrylcholinesterase | 40 µM | >10× vs AChE |

Pharmacokinetic and Toxicity Profiles

In silico predictions for Ugi-derived peptoids suggest favorable pharmacokinetics:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume